molecular formula C14H8F4O2 B1328663 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 942475-06-1

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No. B1328663
M. Wt: 284.2 g/mol
InChI Key: ABLWZGYIIJQBOR-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, often leading to enhanced stability and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives typically involves the introduction of fluorine or trifluoromethyl groups into the benzene ring. For instance, the synthesis of related compounds has been achieved through reactions involving fluorine-containing aromatic diamines and aromatic dianhydrides , or by directed lithiation of unprotected benzoic acids followed by the introduction of various electrophiles . These methods allow for the precise incorporation of fluorine atoms at specific positions on the benzene ring, which can significantly influence the properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of one or more fluorine atoms attached to the aromatic ring, which can influence the geometry and electronic distribution of the molecule. For example, the structure of a related compound, flufenamic acid, shows that the carboxyl group and the phenyl ring bearing the carboxyl group are nearly coplanar, while the two phenyl rings are inclined with respect to each other . The introduction of fluorine atoms can also affect the hydrogen bonding patterns and the overall stability of the molecular structure.

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effect of the fluorine atoms. For example, the presence of fluorine can enhance the acidity of the carboxylic acid group, facilitating reactions such as decarboxylation or the formation of amides and esters . Additionally, the fluorinated aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can direct the introduction of new substituents into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" are likely to be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can increase the compound's thermal stability, lower its moisture absorption, and enhance its hygrothermal stability . The fluorine atoms can also affect the compound's solubility, density, and refractive index. Furthermore, the electronic properties, such as dipole moment and polarizability, can be altered, potentially making the compound suitable for applications in electronic materials or as a fluorophore in sensing applications .

Scientific Research Applications

  • Computational Chemistry and Metabolic Fate Analysis : A study by Ghauri et al. (1992) analyzed the molecular properties and metabolic fate of a series of substituted benzoic acids, including 3-trifluoromethyl-4-fluorobenzoic acid, using computational chemistry, NMR spectroscopy, and pattern recognition. This research is significant for understanding the metabolism of these compounds in rats, highlighting the importance of phase II glucuronidation or glycine conjugation reactions (Ghauri et al., 1992).

  • Synthesis and Characterization in Polymer Science : Banerjee et al. (2009) described the synthesis and characterization of hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer, derived from 4-fluoro-3-trifluoromethylphenylboronic acid. The study demonstrates the high molecular weight and excellent thermal stability of these polymers, marking their potential in material sciences (Banerjee et al., 2009).

  • Directed Lithiation in Organic Synthesis : Research by Bennetau et al. (1995) explored the directed lithiation of unprotected benzoic acids, including derivatives of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid. This study is crucial for understanding the chemical reactions and synthesis pathways involving these compounds in organic chemistry (Bennetau et al., 1995).

  • Liquid Crystals and Electro-Optical Properties : A study by Fouzai et al. (2018) synthesized linear supra-molecular liquid crystals using 4-(octyloxy)-3-fluoro benzoic acid. The influence of the fluorine atom on the electro-optical and optical properties of these compounds was investigated, showcasing their potential in advanced material applications (Fouzai et al., 2018).

  • Magnetic Properties in Material Science : Li et al. (2014) reported the synthesis and characterization of a linear trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid. This research is notable for its investigation into the antiferromagnetic coupling interactions between Co(II) ions, contributing to the field of magnetic materials (Li et al., 2014).

  • Potential Antibacterial Agents : A study by Holla et al. (2003) focused on the synthesis of new fluorine-containing molecules, including those derived from 3-phenoxy-4-fluoro-benzoic acid, for their antibacterial activities. This research provides insights into the development of new antibacterial agents (Holla et al., 2003).

Safety And Hazards


  • Eye Irritant : Handle with care and avoid contact with eyes.

  • Skin Irritant : Avoid skin contact.

  • Combustible : Store away from open flames or heat sources.


Future Directions

Research on this compound could explore its potential applications in pharmaceuticals, materials science, or organic synthesis. Investigating its biological activity and toxicity profiles would be valuable.


Please note that this analysis is based on available information, and further research is recommended for a comprehensive understanding. For specific details, consult relevant scientific literature or databases123.


properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLWZGYIIJQBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650204
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

942475-06-1
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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